1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene
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Overview
Description
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and lipophilicity to the molecule, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of a precursor compound followed by fluorination . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The presence of multiple fluorine atoms can influence the oxidation and reduction behavior of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride . Reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, influencing their activity . The compound’s lipophilicity also allows it to interact with lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Similar in structure but lacks the chlorine and difluoromethoxy groups.
1,4-Bis(trifluoromethyl)benzene: Another fluorinated benzene derivative with different substitution patterns.
1,2-Bis(difluoromethoxy)benzene: Contains difluoromethoxy groups but lacks the trifluoromethyl and chlorine groups.
Uniqueness
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is unique due to its combination of trifluoromethyl, chlorine, and difluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H3ClF8O |
---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
2-chloro-1-(difluoromethoxy)-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-6-4(19-7(11)12)2-1-3(8(13,14)15)5(6)9(16,17)18/h1-2,7H |
InChI Key |
XTGCAUOEOULSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)F |
Origin of Product |
United States |
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